molecular formula C11H19N3O2 B6362241 3-Nitro-1-octyl-1H-pyrazole CAS No. 1003011-98-0

3-Nitro-1-octyl-1H-pyrazole

Cat. No.: B6362241
CAS No.: 1003011-98-0
M. Wt: 225.29 g/mol
InChI Key: IJTZINFKLCVVAK-UHFFFAOYSA-N
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Description

3-Nitro-1-octyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of a nitro group and an octyl chain in its structure makes it unique and potentially useful in various applications.

Biochemical Analysis

Biochemical Properties

3-Nitro-1-octyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways and altering the pharmacokinetics of co-administered drugs .

Additionally, this compound has been shown to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, this compound can modulate NO levels, which play a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival .

In neuronal cells, this compound has been shown to modulate neurotransmitter release and synaptic plasticity by inhibiting NOS and reducing NO production . This can have implications for neurodegenerative diseases and conditions associated with altered NO signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to altered drug metabolism and potential drug-drug interactions . The compound binds to the heme group of these enzymes, preventing the oxidation of substrates and reducing their catalytic activity.

Another important mechanism is the inhibition of NOS, which decreases NO production and affects NO-mediated signaling pathways . This inhibition occurs through the binding of this compound to the active site of NOS, blocking the conversion of L-arginine to NO.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and may involve oxidative stress and mitochondrial dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound can be metabolized by these enzymes to form various metabolites, which may have different biological activities and toxicities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells . Additionally, the compound can be found in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-octyl-1H-pyrazole typically involves the reaction of 1-octylhydrazine with a suitable nitroalkene under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include nitroalkenes, hydrazines, and catalysts such as acids or bases .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-octyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazoles, depending on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an octyl chain.

    3-Nitro-1-methyl-1H-pyrazole: Contains a methyl group instead of an octyl chain.

    3-Nitro-1-ethyl-1H-pyrazole: Features an ethyl group in place of the octyl chain.

Uniqueness

3-Nitro-1-octyl-1H-pyrazole is unique due to its long octyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interactions. This makes it particularly useful in applications requiring enhanced solubility in organic solvents and interaction with lipid membranes .

Properties

IUPAC Name

3-nitro-1-octylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-2-3-4-5-6-7-9-13-10-8-11(12-13)14(15)16/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTZINFKLCVVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 100 mg, 0.89 mmol) was dissolved in anhydrous N,N-dimethylformamide (4 mL) and a 60% dispersion of sodium hydride in mineral oil (42 mg, 1.06 mmol) was added while stirring under nitrogen. After the effervescence ceased and the reaction stirred for an additional 10 min before 1-bromo-octane (183 μL, 1.06 mmol) was added. The reaction continued to stir under nitrogen for 4 h. The reaction was stored at −25° C. for 16 h. The solution was diluted with ethyl acetate (30 mL), washed with water (2×10 mL), saturated aqueous brine solution (10 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 25% ethyl acetate/hexanes to 75% ethyl acetate/hexanes) afforded 3-nitro-1-octyl-1H-pyrazole (134 mg, 56%) as a clear oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
42 mg
Type
reactant
Reaction Step Two
Quantity
183 μL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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